Product packaging for Ethyl 3-(4-(aminomethyl)phenyl)propanoate(Cat. No.:CAS No. 93071-68-2)

Ethyl 3-(4-(aminomethyl)phenyl)propanoate

Cat. No.: B1628828
CAS No.: 93071-68-2
M. Wt: 207.27 g/mol
InChI Key: ZICPSIPRRMFEOA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(aminomethyl)phenyl)propanoate (CAS 93071-68-2) is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This chemical features both an ester and a benzylamine functional group, making it a valuable building block in organic and medicinal chemistry research. It is offered with a high purity of 95% and is supplied in neat powder form. This compound is structurally related to intermediates used in pharmaceutical research, particularly in the development of enzyme inhibitors. For instance, research into selective neuronal nitric oxide synthase (nNOS) inhibitors has explored compounds with similar structures, where the aminomethylphenyl moiety can contribute to binding interactions with the enzyme . Such inhibitors are investigated for their potential in studying neurodegenerative conditions. As a versatile chemical scaffold, it can be utilized in the synthesis of more complex molecules for various research applications. The product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Proper personal protective equipment should be worn when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B1628828 Ethyl 3-(4-(aminomethyl)phenyl)propanoate CAS No. 93071-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[4-(aminomethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICPSIPRRMFEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604879
Record name Ethyl 3-[4-(aminomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-68-2
Record name Ethyl 3-[4-(aminomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Chemical Reactivity and Transformations of Ethyl 3 4 Aminomethyl Phenyl Propanoate

Reactivity of the Ester Moiety

The ethyl propanoate portion of the molecule is a typical carboxylic acid ester and undergoes reactions common to this class of compounds. These reactions primarily involve the cleavage of the acyl-oxygen bond.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid, and an excess of water, the ester undergoes hydrolysis to yield 3-(4-(aminomethyl)phenyl)propanoic acid and ethanol (B145695). The reaction is reversible, and the mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): When heated with a base, such as sodium hydroxide, the ester is irreversibly hydrolyzed. This process, known as saponification, yields the salt of the carboxylic acid (sodium 3-(4-(aminomethyl)phenyl)propanoate) and ethanol. The reaction is driven to completion because the final step, the deprotonation of the carboxylic acid by the base, is essentially irreversible.

Condition Catalyst/Reagent Products Reversibility
Aqueous AcidicH₂O, H⁺ (e.g., H₂SO₄)3-(4-(aminomethyl)phenyl)propanoic acid, EthanolReversible
Aqueous BasicH₂O, OH⁻ (e.g., NaOH)Sodium 3-(4-(aminomethyl)phenyl)propanoate, EthanolIrreversible

This table illustrates the expected products from the hydrolysis of Ethyl 3-(4-(aminomethyl)phenyl)propanoate under acidic and basic conditions based on general principles of ester chemistry.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. For this compound, this would involve replacing the ethyl group with a different alkyl group from another alcohol. For example, reaction with methanol (B129727) in the presence of an acid or base catalyst would yield Mthis compound and ethanol. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess.

Alcohol Catalyst Product Ester Byproduct
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Mthis compoundEthanol
PropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃)Propyl 3-(4-(aminomethyl)phenyl)propanoateEthanol

The ester group can be reduced to a primary alcohol using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of this compound with LiAlH₄ would yield 3-(4-(aminomethyl)phenyl)propan-1-ol and ethanol. This reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde.

Reducing Agent Solvent Product
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or Tetrahydrofuran (THF)3-(4-(aminomethyl)phenyl)propan-1-ol

This table outlines the expected product from the reduction of the ester functionality in this compound.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a nucleophilic center and can participate in a variety of reactions that are characteristic of primary amines.

The lone pair of electrons on the nitrogen atom makes the aminomethyl group nucleophilic. It can react with various electrophiles to form a wide range of derivatives. This reactivity is fundamental to its use in the synthesis of more complex molecules.

Acylation: The primary amine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. For instance, treatment with acetic anhydride (B1165640) in the presence of a base would yield Ethyl 3-(4-((acetylamino)methyl)phenyl)propanoate. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent.

Alkylation: The aminomethyl group can also undergo alkylation with alkyl halides. The reaction with an alkyl halide, such as methyl iodide, would lead to the formation of secondary and tertiary amines, and potentially a quaternary ammonium (B1175870) salt, depending on the reaction conditions and the amount of alkylating agent used. The initial product would be Ethyl 3-(4-((methylamino)methyl)phenyl)propanoate.

Reaction Type Reagent Product
AcylationAcetic AnhydrideEthyl 3-(4-((acetylamino)methyl)phenyl)propanoate
AlkylationMethyl IodideEthyl 3-(4-((methylamino)methyl)phenyl)propanoate

This table shows representative acylation and alkylation reactions of the aminomethyl group in this compound.

Salt Formation in Research Contexts

The molecular structure of this compound contains a primary aliphatic amine (-CH₂NH₂) which imparts basic properties to the compound. This functional group is a key site for protonation, making salt formation a significant and common reaction in research and synthetic applications. The lone pair of electrons on the nitrogen atom readily accepts a proton from an acid, converting the neutral amine into a positively charged ammonium salt.

In laboratory settings, this transformation is frequently exploited for practical purposes. Converting the amine to a salt, such as a hydrochloride or trifluoroacetate, can significantly alter its physicochemical properties. For instance, while the freebase form may be an oil or a low-melting solid with limited solubility in polar solvents, the corresponding salt is typically a crystalline solid with enhanced solubility in aqueous media or polar organic solvents like methanol and ethanol. This facilitates purification by recrystallization, simplifies handling and weighing of the compound, and can improve its long-term stability.

The process of salt formation is straightforward, generally involving the reaction of the amine with a stoichiometric amount of an appropriate acid. For example, bubbling hydrogen chloride gas through a solution of the amine in an anhydrous solvent like diethyl ether or ethanol, or adding a solution of hydrochloric acid, would yield the hydrochloride salt. This technique is common in the preparation of pharmaceutical intermediates and other fine chemicals where precise control over purity and form is essential google.com. The formation of salts from amino-containing compounds with various acids, such as dinitrosalicylic acid, has been studied to understand the resulting crystal structures and intermolecular interactions that stabilize the solid-state form .

Reactivity of the Phenyl Ring and Aromatic Substitutions

The benzene (B151609) ring of this compound is substituted at the 1 and 4 positions with an aminomethyl group and an ethyl propanoate group, respectively. The reactivity of this ring towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of these two substituents wikipedia.org.

Both substituents are alkyl groups attached to the aromatic ring. Alkyl groups are generally classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene libretexts.org. They donate electron density to the ring primarily through an inductive effect, which stabilizes the positively charged carbocation intermediate (the arenium ion or sigma complex) formed during the reaction msu.edumasterorganicchemistry.com.

Being activators, both the aminomethyl and the ethyl propanoate substituents are ortho, para-directors libretexts.orglibretexts.org. This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. In this specific 1,4-disubstituted molecule, the positions ortho to the aminomethyl group (C2 and C6) are the same as the positions ortho to the ethyl propanoate group (C3 and C5). Since all four of these positions are electronically activated and sterically equivalent, electrophilic attack is predicted to occur at any of these available sites (C2, C3, C5, C6), likely resulting in a mixture of di-substituted products under forcing conditions. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation wikipedia.orgmasterorganicchemistry.com.

Table 1. Analysis of Substituent Effects on the Aromatic Ring.
Substituent GroupElectronic EffectReactivity EffectDirecting Influence
-CH₂-NH₂ (Aminomethyl)Electron-donating (inductive)ActivatingOrtho, Para
-CH₂CH₂COOEt (Ethyl propanoate)Electron-donating (inductive)ActivatingOrtho, Para

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds researchgate.net. While this compound itself is not a typical substrate for these reactions due to the lack of a suitable leaving group (like a halide or triflate), its halogenated derivatives are potential candidates for such transformations. Reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings could be used to further functionalize the aromatic ring.

The Suzuki-Miyaura coupling involves the reaction of an organohalide or triflate with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base libretexts.orgyoutube.com. A hypothetical derivative, such as "Ethyl 3-(3-bromo-4-(aminomethyl)phenyl)propanoate," could be coupled with various aryl or vinyl boronic acids to create complex biaryl or styrenyl structures. The presence of an unprotected amine can sometimes be challenging, but specific catalyst systems have been developed to tolerate such functional groups nih.gov.

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base nih.govyoutube.com. Using the same hypothetical bromo-derivative, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester would introduce a vinyl group onto the aromatic ring. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity bohrium.comchemrxiv.org.

Table 2. Representative Conditions for Palladium-Catalyzed Cross-Coupling of Related Aryl Compounds.
Reaction TypeAryl Halide Substrate ExampleCoupling PartnerTypical Catalyst/LigandBaseReference
Suzuki-Miyauraortho-Bromoaniline derivativeArylboronic esterCataXCium A Pd G3K₃PO₄ nih.gov
Suzuki-MiyauraBenzyl chlorideArylboronic acidPd(OAc)₂Na₂CO₃ koreascience.kr
Mizoroki-HeckNitroareneStyrene derivativePd/BrettPhosRb₂CO₃ bohrium.comchemrxiv.org
Mizoroki-HeckAryl iodideAlkenePd(OAc)₂ / PPh₃NaOAc youtube.com

Iv. Spectroscopic Characterization and Structural Elucidation Research of Ethyl 3 4 Aminomethyl Phenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. For Ethyl 3-(4-(aminomethyl)phenyl)propanoate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment in the molecule.

The ethyl ester group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-O-CH₂ -CH₃) adjacent to the oxygen are deshielded and are expected to appear as a quartet around 4.1 ppm due to coupling with the neighboring methyl protons. These methyl protons (-O-CH₂-CH₃ ) will, in turn, appear as a triplet around 1.2 ppm.

The propanoate chain contains two methylene groups. The methylene group alpha to the carbonyl (-CH₂ -C=O) is expected to resonate as a triplet around 2.6 ppm. The adjacent benzylic methylene group (-Ar-CH₂ -CH₂-) will also appear as a triplet, slightly downfield around 2.9 ppm, due to the influence of the aromatic ring.

The para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic region of the spectrum, typically between 7.1 and 7.3 ppm. libretexts.org The protons of the aminomethyl group (-CH₂ -NH₂) are expected to produce a singlet around 3.8 ppm. The protons of the primary amine (-NH₂) itself often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is typically found in the 1-5 ppm range. ucl.ac.uk

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.2 Triplet (t) 3H -O-CH₂-CH₃
~2.6 Triplet (t) 2H -CH₂ -C=O
~2.9 Triplet (t) 2H Ar-CH₂ -CH₂-
~3.8 Singlet (s) 2H -CH₂ -NH₂
~4.1 Quartet (q) 2H -O-CH₂ -CH₃
~7.1-7.3 Doublet (d) 4H Aromatic protons

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is generally not observed. pressbooks.pub

The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, typically around 173 ppm. The carbons of the ethyl group are expected at approximately 60 ppm for the methylene carbon (-O-C H₂-CH₃) and 14 ppm for the methyl carbon (-O-CH₂-C H₃). docbrown.info

The carbons of the propanoate side chain are predicted to appear around 36 ppm for the carbon alpha to the carbonyl and 30 ppm for the benzylic carbon. The carbon of the aminomethyl group (-C H₂-NH₂) is expected around 45 ppm. The aromatic carbons will resonate in the 128-140 ppm range. In a para-substituted benzene ring, symmetry results in four distinct signals for the six carbons. libretexts.orgmnstate.edu The carbon atom attached to the aminomethyl group (ipso-carbon) and the one attached to the propanoate side chain will be quaternary and typically show weaker signals.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~14 -O-CH₂-C H₃
~30 Ar-C H₂-CH₂-
~36 -C H₂-C=O
~45 -C H₂-NH₂
~60 -O-C H₂-CH₃
~128-130 Aromatic CH
~138-142 Aromatic C (quaternary)

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the ethyl group's -CH₂- and -CH₃ protons, and between the two -CH₂- groups of the propanoate chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). libretexts.orglibretexts.org This accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. acs.orgsydney.edu.au For this compound, with the molecular formula C₁₂H₁₇NO₂, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing for the analysis of the intact molecular ion with minimal fragmentation. metwarebio.com This makes ESI-MS an excellent tool for impurity profiling in pharmaceutical substances and other chemical products. nih.govresearchgate.net

When coupled with a separation technique like liquid chromatography (LC-MS), ESI-MS can detect and identify impurities at very low levels (e.g., below 0.1%). nih.gov In the analysis of this compound, ESI-MS would be used to generate a protonated molecular ion, [M+H]⁺. Any impurities present in the sample would appear as additional ions in the mass spectrum. Tandem mass spectrometry (MS/MS) can then be performed on these impurity ions. In an MS/MS experiment, the impurity ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides structural clues that can be used to identify the impurity. Common fragmentation pathways for benzylamines often involve the loss of ammonia (B1221849) (NH₃) or cleavage of the benzylic C-N bond. nih.govnih.govresearchgate.net Esters typically fragment via cleavage adjacent to the carbonyl group. acs.orglibretexts.org This detailed analysis is critical for ensuring the purity and quality of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds. For this compound, the key functional groups—a primary amine, an ester, and a para-substituted aromatic ring—each exhibit distinct absorption bands.

The primary amine (-CH₂NH₂) group is identifiable by several characteristic vibrations. Typically, primary amines show a pair of medium-intensity bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.org Another key indicator is the N-H bending (scissoring) vibration, which appears as a medium to strong band between 1650 and 1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be observed in the 910-665 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for an aliphatic amine attached to a phenyl ring is expected to appear in the 1250–1020 cm⁻¹ range. orgchemboulder.comaip.org

The ethyl ester group (-COOCH₂CH₃) is most readily identified by its strong and sharp carbonyl (C=O) stretching absorption, which is one of the most prominent peaks in the spectrum, typically appearing between 1750 and 1735 cm⁻¹. The presence of the ester is further confirmed by two C-O stretching bands: one for the C(=O)-O bond and another for the O-CH₂ bond, which are found in the 1300-1000 cm⁻¹ region.

The para-substituted benzene ring gives rise to several signals. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. In-ring C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be inferred from the pattern of strong C-H out-of-plane bending bands in the 850-800 cm⁻¹ range, which is characteristic of 1,4-disubstitution.

The aliphatic portions of the molecule, the ethyl group and the propanoate chain, contribute C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

The expected IR absorption frequencies for this compound are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3500 - 3300 (two bands)Medium, Sharp
N-H Bend (scissoring)1650 - 1580Medium - Strong
N-H Wag910 - 665Strong, Broad
EsterC=O Stretch1750 - 1735Strong, Sharp
C-O Stretch1300 - 1000Medium - Strong
Aromatic Ring=C-H Stretch3100 - 3000Weak - Medium
C=C Stretch (in-ring)1600 - 1450Medium
C-H Out-of-Plane Bend (para)850 - 800Strong
AlkaneC-H Stretch3000 - 2850Medium
BenzylC-N Stretch1250 - 1020Medium - Weak

This table presents predicted data based on established infrared spectroscopy correlation tables. orgchemboulder.comlibretexts.org

X-ray Diffraction Studies for Solid-State Structure Elucidation of Related Compounds

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of structurally related compounds provides significant insight into its likely solid-state conformation and supramolecular assembly. X-ray crystallography determines the precise spatial arrangement of atoms within a crystal, revealing bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

For a molecule like this compound, which possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the ester's carbonyl oxygen), hydrogen bonding is expected to be a dominant force in its crystal lattice. The primary amine can form N-H···O hydrogen bonds with the carbonyl oxygen of a neighboring molecule, potentially leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. mdpi.com

The conformation of the flexible ethyl propanoate chain and the orientation of the aminomethyl group relative to the phenyl ring would be determined by the need to achieve the most stable and dense packing arrangement in the crystal, governed by these collective intermolecular forces.

The table below summarizes crystallographic data for a structurally related compound, illustrating the type of detailed structural information obtained from an X-ray diffraction experiment.

Parameter Value for Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate researchgate.net
Chemical FormulaC₁₇H₁₆F₃NO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.7291(4)
b (Å)37.994(3)
c (Å)6.9806(5)
β (°)100.575(7)
Volume (ų)1493.7(2)
Z (molecules/unit cell)4
Key Intermolecular InteractionsN-H···O hydrogen bonds, C-H···C interactions

This data demonstrates the precise geometric parameters of the unit cell and highlights the key intermolecular forces responsible for the supramolecular architecture. researchgate.net

V. Computational Chemistry and Theoretical Studies on Ethyl 3 4 Aminomethyl Phenyl Propanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule in its ground state. These methods solve the Schrödinger equation with varying levels of approximation to determine the optimal molecular geometry and the distribution of electrons.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. espublisher.com For a molecule like Ethyl 3-(4-(aminomethyl)phenyl)propanoate, DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-311G(d,p), can be used to optimize the molecular structure. nih.gov This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms.

The outputs of these calculations include precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl ring and the orientation of the ethyl propanoate and aminomethyl substituents would be determined. The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemmethod.com

Furthermore, DFT is employed to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. nih.gov

Table 1: Representative Predicted Geometric Parameters for this compound using DFT

ParameterPredicted Value (B3LYP/6-311G(d,p))
Bond Lengths (Å)
C-C (aromatic)~1.39 - 1.40
C-N (aminomethyl)~1.47
C=O (ester)~1.21
C-O (ester)~1.36
**Bond Angles (°) **
C-C-C (aromatic)~120
H-N-H (amino)~107
O=C-O (ester)~123
Dihedral Angles (°)
C-C-C-NVaries with conformation
C-O-C-CVaries with conformation

Note: This table presents typical values expected from DFT calculations for similar molecular fragments and is for illustrative purposes.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are also employed, particularly for high-accuracy conformational analysis. researchgate.net For a flexible molecule like this compound, which has several rotatable single bonds, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to map the potential energy surface as a function of key dihedral angles. researchgate.net

This analysis helps to identify the various low-energy conformers (rotamers) of the molecule and to determine their relative stabilities. Understanding the conformational preferences is crucial as the three-dimensional shape of the molecule dictates how it can interact with biological targets such as enzymes or receptors.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations typically model a molecule in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time in an explicit environment. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulation box filled with water molecules and ions to mimic physiological conditions.

By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of the molecule over nanoseconds or even microseconds. researchgate.net This allows for a thorough exploration of its conformational landscape, revealing the transitions between different shapes and the flexibility of the ethyl propanoate and aminomethyl side chains. nih.gov MD is also invaluable for studying how the molecule interacts with other molecules, such as the binding process to a protein active site, providing detailed information on the specific hydrogen bonds, and electrostatic and van der Waals interactions that stabilize the complex. researchgate.net

Prediction of Reactivity and Reaction Mechanisms through Computational Models

Computational models are instrumental in predicting the chemical reactivity of this compound. As mentioned, the HOMO-LUMO gap calculated via DFT is a key descriptor; a low gap indicates that the molecule can be easily excited, suggesting higher reactivity. researchgate.net The locations of the HOMO and LUMO orbitals on the molecule indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For example, the lone pair of electrons on the nitrogen atom of the aminomethyl group would be a likely site for protonation or interaction with an electrophile.

Furthermore, computational methods can be used to model entire reaction pathways. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed energy profile for a potential reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of a chemical transformation under specific conditions.

Table 2: Representative Frontier Molecular Orbital (FMO) Data

ParameterIllustrative Energy Value (eV)Implication
EHOMO-6.5Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-0.8Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7Indicates chemical reactivity and stability; a larger gap implies higher stability. nih.gov

Note: These values are illustrative, based on similar compounds found in the literature, and serve to demonstrate the type of data generated. nih.gov

Structure-Activity Relationship (SAR) Modeling and In Silico Screening

In the context of drug discovery, computational techniques are vital for establishing Quantitative Structure-Activity Relationships (QSAR). mdpi.com QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar molecules with known activities against a specific biological target. nih.gov Computational methods are used to calculate a wide range of molecular descriptors for each compound, such as steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobic characteristics (e.g., logP). nih.gov

Statistical methods are then used to build a model that predicts activity based on these descriptors. Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. mdpi.com

Once a predictive QSAR model is developed and validated, it can be used for in silico screening. nih.gov This involves using the model to predict the biological activity of a large virtual library of compounds, including novel derivatives of this compound, to prioritize the synthesis and experimental testing of the most promising candidates. nih.gov This approach significantly accelerates the early stages of drug discovery by focusing resources on compounds with a higher probability of success.

Vi. Biological and Pharmacological Research Applications of Ethyl 3 4 Aminomethyl Phenyl Propanoate and Analogues

Exploration of Enzyme Modulation and Receptor Interactions

The structural features of ethyl 3-(4-(aminomethyl)phenyl)propanoate, particularly the ester and aminomethyl groups, suggest potential interactions with various enzymes and receptors, a hypothesis supported by research on related compounds.

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on analogous structures indicates a potential for modulating inflammatory pathways. For instance, tranexamic acid, which shares the 4-(aminomethyl) moiety but with a cyclohexane (B81311) backbone, is known for its anti-inflammatory effects. nih.govnih.govresearchgate.netfrontiersin.org It has been shown to reduce levels of C-reactive protein and interleukin-6 in patients undergoing orthopedic surgery. nih.govresearchgate.net The mechanism is thought to involve the inhibition of plasmin, which in turn can modulate the inflammatory response. frontiersin.org

Furthermore, a study on a phenolic amide ester, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, demonstrated significant inhibition of pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs). nih.gov This suggests that phenylpropanoate derivatives possess the potential to interfere with key inflammatory signaling pathways. Some pyridazinone derivatives have also been reported to inhibit lipopolysaccharide (LPS)-induced neuroinflammation. researchgate.net The anti-inflammatory activity of manumycin A has been shown to be mediated through the downregulation of pro-inflammatory genes and the inhibition of IL-1β, IL-6, and IL-8 production. nih.gov

The ethyl ester group in this compound makes it a substrate for esterases, which are crucial in the metabolism of many drugs. The hydrolysis of this ester would release ethanol (B145695) and the corresponding carboxylic acid, 3-(4-(aminomethyl)phenyl)propanoic acid. The metabolic fate of ethyl phenylacetate (B1230308) and ethyl 2-phenylpropionate has been studied using lyophilized mycelia of various fungi, which were found to catalyze both the synthesis and hydrolysis of these esters. semanticscholar.org

Research has shown that human butyrylcholinesterase (hBuChE) can hydrolyze phenyl valerate, indicating that it can act on carboxylesters. researchgate.net This suggests that BuChE could potentially be involved in the metabolism of this compound. The metabolism of ethyl esters of fatty acids has also been observed in the adipose tissue of rats. nih.gov Furthermore, certain flavonoids found in grapefruit juice have been identified as esterase inhibitors, demonstrating that external compounds can modulate the activity of these enzymes and affect the metabolism of ester-containing drugs. nih.gov

Investigations into Cellular Activities

The cellular effects of this compound and its analogues have been a subject of interest, particularly in the fields of oncology and microbiology.

A significant body of research has focused on the cytotoxic potential of compounds structurally related to this compound against various cancer cell lines. A study on propionic acid derivatives investigated the in vitro cytotoxic potential of 3-(4-aminophenyl)propionic acid (3-4APPA), a close analogue of the hydrolyzed form of the target compound, on normal human liver cells (THLE-2) and human liver cancer cells (Hep-G2). scialert.netupm.edu.mywisdomlib.orgupm.edu.my The study found that 3-4APPA exhibited a dose-dependent reduction in cell viability for both cell lines, with the normal liver cells being more sensitive. scialert.netupm.edu.mywisdomlib.org

The aminophenyl moiety is suggested to be responsible for the observed cytotoxicity, potentially through the inhibition of critical cellular enzymes. scialert.netwisdomlib.org The viability of both THLE-2 and Hep-G2 cells decreased as the concentration of 3-4APPA increased. upm.edu.my

Table 1: Cytotoxicity of 3-(4-aminophenyl)propionic acid (3-4APPA) on THLE-2 and Hep-G2 cells. upm.edu.my

Concentration (µM) THLE-2 Cell Viability (%) Hep-G2 Cell Viability (%)
100 79.50 85.50
50 82.00 90.00
25 85.50 93.00
12.5 89.00 95.50
6.25 92.50 97.00
3.125 95.00 98.50

Other related compounds, such as 7-iminomethyl and 7-aminomethyl derivatives of camptothecin, have also shown marked cytotoxic activity against non-small lung carcinoma cell lines. nih.gov Similarly, synthetically derived β-amino esters have been reported to inhibit P-gp activity in multidrug-resistant breast cancer cell lines. nih.gov Novel spiro-pyrrolopyridazine derivatives have demonstrated significant cytotoxicity against breast, lung, and prostate cancer cells. metu.edu.tr Furthermore, certain α-aminophosphonate derivatives have exhibited promising antitumor activity on various tumor types. mdpi.com

The antimicrobial potential of phenylpropanoate analogues has been explored, revealing activity against various bacterial strains. For instance, prenylated phenylpropanoids from Brazilian green propolis, such as plicatin B, have demonstrated strong to moderate activity against a panel of oral bacteria. mdpi.com Plicatin B showed a minimum inhibitory concentration (MIC) of 31.2 µg/mL against Streptococcus mutans, S. sanguinis, and S. mitis. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of Plicatin B against Oral Bacteria. mdpi.com

Bacterial Strain MIC (µg/mL)
Streptococcus mutans 31.2
Streptococcus sanguinis 31.2
Streptococcus mitis 31.2
Streptococcus salivarius 62.5

Furthermore, synthetic 1,3-bis(aryloxy)propan-2-amines have shown antibacterial activity against Gram-positive pathogens, with MIC values in the range of 2.5–10 μg/ml. nih.gov Phosphonopeptides based on aminomethylphosphonic acid have also been found to possess antibacterial activity both in vitro and in vivo. nih.gov Studies on 2-phenylpropionic acid derivatives have revealed their potential as dual COX inhibitory and antibacterial agents, with some compounds showing MIC values of 6.25 μg/mL against E. coli. semanticscholar.org The antibacterial activity of various plant essential oils and their components, including phenylpropanoids, has also been well-documented. mdpi.commdpi.com

The investigation into the antiviral properties of this compound analogues is an emerging field. While direct evidence is sparse, research on structurally related molecules provides a basis for potential antiviral activity. For example, esters of cinnamic acids with quercetin (B1663063) have been developed and evaluated for their in vitro activity against a broad spectrum of Coronaviruses. nih.govresearchgate.net One such ester of sinapic acid was found to be active against OC43 and SARS-CoV-2. nih.gov

Another study on 5-aminolevulinic acid (5-ALA), a natural amino acid, demonstrated in vitro antiviral effects against SARS-CoV-2 infection. nih.govresearchgate.net Co-administration of 5-ALA with sodium ferrous citrate (B86180) (SFC) inhibited various SARS-CoV-2 variants with IC50 values ranging from 173 to 1516 µM. nih.govresearchgate.net

Table 3: Antiviral Activity of 5-ALA with SFC against SARS-CoV-2 Variants. nih.govresearchgate.net

SARS-CoV-2 Variant IC50 (µM)
Wuhan 235
Alpha 173
Delta 397
Beta 1311

Furthermore, other natural compounds like alkaloids have been studied for their broad-spectrum antiviral activities. mdpi.com The development of small molecule inhibitors of SARS-CoV-2 replication has also been a focus, with some 1-heteroaryl-2-alkoxyphenyl analogs showing promise. nih.gov These findings, although not directly on this compound, highlight the potential for this chemical scaffold in antiviral drug discovery.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR investigations focus on systematically modifying different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. nih.govdrugdesign.org

The biological efficacy of compounds related to this compound can be significantly modulated by introducing or altering substituents on the phenyl ring and modifying the ethyl propanoate and aminomethyl groups.

Phenyl Ring Substitutions: The benzene (B151609) ring is a common scaffold in drug design. nih.gov Its substitution pattern can drastically alter a molecule's interaction with a biological target. For instance, in studies of related structures, the introduction of electron-withdrawing or electron-donating groups, halogens, or bulky alkyl groups at various positions on the phenyl ring has been shown to influence activity. nih.govmdpi.com In a series of methcathinone (B1676376) analogues, para-substituted groups on the phenyl ring were found to be key determinants of the compound's selectivity for different monoamine transporters. nih.gov Similarly, for some nicotinamidine derivatives, the substitution pattern on a terminal phenyl ring could shift the compound's activity from cytostatic to cytotoxic. nih.gov The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of functional groups and their ability to form key interactions within a receptor's binding pocket. nih.gov

Modification of the Propanoate Chain: The length, rigidity, and ester group of the propanoate side chain are crucial for optimizing pharmacokinetic properties and target engagement. Altering the ethyl ester to other alkyl esters (e.g., methyl, propyl) can affect solubility, metabolic stability, and cell permeability. Hydrolysis of the ester to the corresponding carboxylic acid can introduce a negative charge, which may be beneficial for interacting with positively charged residues in a binding site or, conversely, hinder cell membrane passage. nih.gov In some cases, replacing the flexible chain with more rigid structures can improve binding affinity by reducing the entropic penalty upon binding. nih.gov

Alterations to the Aminomethyl Group: The primary amine of the aminomethyl group is a key functional group, likely involved in hydrogen bonding or salt bridge formation with biological targets. Acylation, alkylation, or incorporation into heterocyclic systems would significantly alter the compound's polarity, basicity, and hydrogen-bonding capacity, thereby influencing its biological profile.

A hypothetical SAR study on this compound analogues for a specific biological target, such as an enzyme inhibitor, might explore the variations outlined in the table below.

Table 1: Hypothetical SAR Study on this compound Analogues

Modification Site Substituent/Modification Potential Impact on Bioactivity
Phenyl Ring Halogens (F, Cl, Br) Modulate electronic properties and lipophilicity; potential for halogen bonding.
Alkyl/Alkoxy groups Increase lipophilicity and steric bulk, potentially improving hydrophobic interactions.
Nitro/Cyano groups Act as hydrogen bond acceptors and strong electron-withdrawing groups.
Propanoate Chain Varying alkyl ester Affect solubility, metabolic stability, and cell permeability.
Hydrolysis to carboxylic acid Introduce a negative charge, potentially enhancing binding to a target with a cationic pocket.
Chain length modification Alter the distance and orientation of the terminal functional group relative to the phenyl ring.
Aminomethyl Group N-acetylation Neutralize the basicity of the amine and introduce a hydrogen bond donor/acceptor group.
N-alkylation (e.g., methyl, ethyl) Increase steric hindrance and lipophilicity, potentially altering selectivity.

The design of bioactive derivatives of this compound is guided by SAR findings and often employs computational modeling to predict favorable interactions with a target. mdpi.com The synthesis of these derivatives leverages established organic chemistry reactions.

A common synthetic strategy starts with a commercially available substituted nitrophenyl compound. For example, a synthetic route to the core scaffold could begin with 4-nitrophenylacetic acid or a similar precursor. The propanoate side chain can be constructed through various methods, such as the Knoevenagel condensation followed by reduction. nih.gov The ester can be formed through Fischer esterification of the corresponding carboxylic acid.

The final key step is often the reduction of the nitro group to the primary amine, for which various reagents can be used, such as iron powder in the presence of an acid or catalytic hydrogenation. mdpi.com Once the core structure of this compound is obtained, the aminomethyl group can be further derivatized through standard reactions like acylation or reductive amination to generate a library of analogues for biological screening.

For instance, new 1,3,4-thiadiazole (B1197879) derivatives have been synthesized by reacting precursor molecules with various reagents to create a library of compounds for evaluation as potential kinase inhibitors. researchgate.net Similarly, a series of substituted phenylfuranylnicotinamidines were prepared through Suzuki coupling to create the nitrile precursors, which were then converted to the target amidines. nih.gov These modular synthetic approaches allow for the systematic exploration of chemical space around the core scaffold.

Application as a Building Block in Peptidomimetics Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govmdpi.com Non-canonical amino acids and other synthetic scaffolds are key components in the design of peptidomimetics. escholarship.org

This compound possesses several features that make it an attractive building block in peptidomimetic research:

Structural Mimicry: The molecule can be considered a mimic of the amino acid phenylalanine, but with a modified backbone. The aminomethyl group provides a site for peptide bond formation, allowing its incorporation into a peptide sequence.

Conformational Constraint: While the propanoate chain offers flexibility, the rigid phenyl ring provides a defined orientation for the side chain, which can be used to constrain the conformation of a peptide and enhance its binding to a specific receptor subtype. nih.gov

Versatility for Derivatization: The primary amine and the ester group are functional handles that allow for further modifications. The amine can be coupled to other amino acids or peptidomimetic fragments, while the ester can be hydrolyzed to the carboxylic acid to serve as the C-terminus or be modified to other functional groups.

By incorporating this building block, researchers can create novel peptide analogues with altered secondary structures and improved stability. mdpi.compsu.edu For example, the Hruby group has extensively used conformationally restricted amino acid analogues to create bicyclic β-turn dipeptide mimetics, demonstrating how such building blocks can enforce specific structural motifs. nih.gov The use of building blocks with unique structural features is a cornerstone of modern peptidomimetic drug design, aiming to create potent and selective therapeutic agents. psu.edunih.gov

Vii. Analytical Methodologies for Research and Purity Assessment of Ethyl 3 4 Aminomethyl Phenyl Propanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Ethyl 3-(4-(aminomethyl)phenyl)propanoate, enabling the separation of the main component from impurities and its subsequent quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each serve specific roles in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the purity assessment and quantification of this compound. Due to the compound's polarity imparted by the aminomethyl group and its aromatic nature, RP-HPLC provides excellent separation and resolution.

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. A typical method would utilize a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). actascientific.com The buffer helps to control the ionization state of the primary amine, ensuring consistent retention times.

Table 1: Illustrative RP-HPLC Method Parameters

Parameter Typical Condition Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Provides separation based on hydrophobicity.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3-7) The organic solvent (acetonitrile) and aqueous buffer are adjusted to achieve optimal separation.
Elution Mode Isocratic or Gradient Gradient elution is often used to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Controls the speed of the analysis and can affect resolution.
Detector UV-Vis Diode Array Detector (DAD) Set at a wavelength where the phenyl group absorbs strongly, typically around 220-280 nm, for sensitive detection. aai.solutions
Column Temp. 25-30 °C Maintained to ensure reproducible retention times.
Injection Vol. 10-20 µL A small, precise volume of the sample solution is injected.

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.netich.org Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ich.org
  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. actascientific.com
  • Accuracy: The closeness of the test results to the true value, often determined by percent recovery of a known added amount of analyte. ich.org
  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. researchgate.net
  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.org
  • Gas Chromatography (GC) for Volatile Byproducts

    Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred technique for the analysis of volatile organic impurities. researchgate.netnih.gov In the context of this compound synthesis, these impurities are typically residual solvents used during the reaction or purification steps. rroij.comglobalresearchonline.net

    Common solvents that might be present include ethanol (B145695) (from the esterification reaction), and other solvents used for extraction or crystallization such as ethyl acetate, hexane (B92381), or toluene. Headspace GC is a common sample introduction technique where the volatile compounds are sampled from the vapor phase above the sample, which is dissolved in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). rroij.comglobalresearchonline.net

    Table 2: General GC-HS Method Parameters for Residual Solvents

    Parameter Typical Condition Purpose
    Column DB-624 or similar (6% cyanopropylphenyl - 94% dimethylpolysiloxane) A mid-polarity column suitable for separating a wide range of common solvents. rroij.comorientjchem.org
    Carrier Gas Helium or Nitrogen Inert gas to carry the sample through the column. researchgate.netnih.gov
    Temperatures Injector: ~150°C, Detector: ~250-290°C High temperatures to ensure volatilization of the sample and prevent condensation. rroij.com
    Oven Program Temperature ramp (e.g., 40°C hold, ramp to 160°C) A programmed temperature increase allows for the separation of solvents with different boiling points. rroij.comglobalresearchonline.net
    Detector Flame Ionization Detector (FID) Provides high sensitivity for organic compounds.

    The method is validated for specificity, linearity, LOD, LOQ, and accuracy to ensure reliable quantification of residual solvents, ensuring they are below the limits specified by ICH guidelines. rroij.com

    Thin-Layer Chromatography (TLC) in Reaction Monitoring

    Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of reaction progress. studylib.netsigmaaldrich.com During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

    A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel) alongside spots of the pure starting materials. libretexts.org The plate is then developed in a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. researchgate.net The ratio is adjusted to achieve good separation of spots. researchgate.net Because the product ester is generally less polar than its carboxylic acid precursor but more polar than some starting materials, their separation on the plate is observable.

    The progress is visualized, often under UV light due to the aromatic ring, by observing the disappearance of the starting material spots and the appearance and intensification of a new product spot with a different Retention Factor (Rf) value. libretexts.orgresearchgate.net

    Spectroscopic Methods in Quantitative Analysis (e.g., UV-Vis Spectroscopy)

    Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of this compound, leveraging the strong UV absorbance of the phenyl group. aai.solutionslongdom.org This method is simple, rapid, and cost-effective.

    The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. longdom.orgcalpoly.edu To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the compound at known concentrations. The absorbance is measured at the wavelength of maximum absorption (λmax), which for aromatic compounds is typically in the 200-300 nm range, to ensure maximum sensitivity. aai.solutions The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

    Table 3: Procedure for Quantitative Analysis by UV-Vis Spectroscopy

    Step Action Purpose
    1. Determine λmax Scan a dilute solution of the pure compound across the UV range (e.g., 200-400 nm). To identify the wavelength of maximum absorbance for highest sensitivity.
    2. Prepare Standards Create a series of solutions of the pure compound with accurately known concentrations. To generate data points for the calibration curve.
    3. Measure Absorbance Measure the absorbance of each standard solution at the determined λmax. To correlate concentration with absorbance.
    4. Construct Curve Plot a graph of absorbance versus concentration. To establish the linear relationship described by the Beer-Lambert Law. longdom.org
    5. Analyze Sample Measure the absorbance of the unknown sample solution under the same conditions. To obtain the absorbance value for the unknown.
    6. Calculate Conc. Determine the concentration of the unknown sample using the calibration curve equation. To quantify the amount of the compound in the sample.

    While highly useful, UV-Vis spectroscopy is less selective than chromatography, as any impurity with a similar chromophore can interfere with the analysis. libretexts.org Therefore, it is often used for quantifying already purified samples or as a detector for HPLC. libretexts.org

    Characterization of Impurities and Degradation Products in Research Samples

    Identifying and characterizing impurities is a critical aspect of quality assessment, as impurities can affect the compound's stability and biological activity. unr.edu.arhumanjournals.com Impurities in research samples of this compound can originate from several sources, including the synthesis process and subsequent degradation. humanjournals.comresearchgate.net

    Synthesis-Related Impurities:

    Starting Materials: Unreacted 3-(4-(aminomethyl)phenyl)propanoic acid or its precursors.

    Byproducts: Compounds formed through side reactions during the synthesis.

    Reagents: Residual catalysts or reagents used in the synthetic steps.

    Degradation Products:

    Hydrolysis: The most common degradation pathway for esters is hydrolysis, which cleaves the ester bond to form the parent carboxylic acid, 3-(4-(aminomethyl)phenyl)propanoic acid, and ethanol. chemguide.co.ukjk-sci.comlibretexts.org This can be catalyzed by acidic or basic conditions or simply by the presence of water over time. chemguide.co.uklibretexts.org

    Oxidation: The primary amine group can be susceptible to oxidation, leading to the formation of various related substances.

    The characterization of these impurities typically involves a combination of hyphenated techniques like HPLC-MS and GC-MS, which provide separation and mass information, along with spectroscopic methods like Nuclear Magnetic Resonance (NMR) for definitive structure elucidation. humanjournals.comnih.gov Regulatory guidelines from the ICH state that impurities present above a certain threshold (e.g., 0.1%) must be identified. unr.edu.arfda.gov

    Table 4: Potential Impurities and Degradation Products

    Compound Name Structure Type/Origin
    3-(4-(aminomethyl)phenyl)propanoic acid Starting Material / Degradation (Hydrolysis)
    Ethanol Starting Material / Degradation (Hydrolysis)
    Diethyl ether Residual Solvent (from extraction)
    Toluene Residual Solvent (from synthesis/purification)

    Viii. Future Research Directions and Perspectives on Ethyl 3 4 Aminomethyl Phenyl Propanoate

    Emerging Synthetic Strategies for Scalable Production

    The transition from laboratory-scale synthesis to industrial-scale production necessitates the development of cost-effective, efficient, and scalable manufacturing processes. Current research is exploring several innovative strategies to meet these demands. One-pot synthesis and continuous flow reactions are at the forefront of these emerging methodologies. researchgate.net

    A promising approach involves tandem reactions, such as a Knoevenagel condensation/alkylidene reduction sequence, which can streamline the synthesis process. nih.gov For instance, a related isomer, ethyl 3-(3-aminophenyl)propanoate, has been synthesized effectively using such a tandem reaction followed by reduction with stannous chloride, which also facilitates the esterification step. nih.gov Adapting these principles could lead to a more efficient synthesis of the 4-aminomethyl isomer.

    Furthermore, the use of continuous flow reactors offers superior control over reaction parameters like temperature and pressure, which can lead to higher yields, improved purity, and enhanced safety compared to traditional batch processing. The development of novel, cost-effective catalytic systems is also a key area of research aimed at making the production process more economically viable for industrial applications. researchgate.net

    Table 1: Comparison of Synthetic Strategies

    Strategy Description Potential Advantages
    One-Pot Synthesis Multiple reaction steps are carried out in a single reactor without isolating intermediates. Reduced solvent waste, shorter reaction times, cost-effective. researchgate.net
    Continuous Flow Chemistry Reagents are continuously pumped through a reactor for chemical conversion. Enhanced safety, better process control, higher yields, easy scalability.
    Tandem Reactions A sequence of intramolecular reactions occurs, where the first reaction creates the substrate for the next. High atom economy, increased efficiency, simplified purification. nih.gov

    | Novel Catalysis | Development and use of new catalysts to improve reaction efficiency and selectivity. | Lower energy consumption, higher product purity, potential for green chemistry applications. |

    Advanced Applications in Drug Discovery and Development Research

    Ethyl 3-(4-(aminomethyl)phenyl)propanoate serves as a critical synthon, or building block, in medicinal chemistry for the creation of more complex, biologically active molecules. The primary amine group provides a convenient point of attachment for various functional groups, allowing for the systematic modification and optimization of lead compounds in drug discovery.

    This compound is a valuable intermediate for developing novel therapeutics across several disease areas. For example, related structures are used to synthesize inhibitors of enzymes like histone deacetylases (HDACs), which are significant targets in cancer therapy. The core structure can also be incorporated into molecules designed to treat neurological and inflammatory diseases. Analogs, such as Ethyl 3-[4-(aminosulfonyl)phenyl]propanoate, have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain types of cancer. drugbank.com The versatility of the aminomethylphenyl propanoate scaffold allows chemists to explore a wide chemical space in the search for new and effective drugs.

    Green Chemistry Approaches in its Synthesis and Transformations

    In line with the growing emphasis on sustainable chemical manufacturing, future research will increasingly focus on "green" synthetic routes for this compound. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. patsnap.com

    Key areas of development include:

    Biocatalysis : The use of enzymes, such as lipases, to catalyze the esterification reaction under mild, environmentally benign conditions. patsnap.com

    Heterogeneous Catalysts : Employing solid catalysts, like zeolites, that can be easily separated from the reaction mixture and reused, thereby reducing waste. patsnap.com

    Greener Solvents : Replacing traditional volatile organic solvents with more sustainable alternatives like water or bio-based solvents. patsnap.com Ethyl propanoate itself is considered a greener solvent option due to its low toxicity and biodegradability. patsnap.com

    Alternative Reducing Agents : A safer and more cost-effective reduction method using an iron/ammonium (B1175870) chloride system has been successfully used for a similar compound, avoiding the need for pressurized hydrogen gas and expensive palladium catalysts. mdpi.com

    These approaches not only reduce the environmental footprint of the synthesis but can also lead to safer and more economical production processes. patsnap.commdpi.com

    Exploration of Novel Biological Activities and Therapeutic Targets

    The structural framework of this compound is a promising starting point for the discovery of compounds with novel biological activities. By chemically modifying the core structure, researchers can generate libraries of new derivatives to screen against a wide array of therapeutic targets.

    Derivatives of structurally related scaffolds have demonstrated a broad spectrum of pharmacological effects. For example, compounds incorporating moieties like 1,3,4-thiadiazole (B1197879) or pyridine (B92270) have shown potential as antimicrobial and anticancer agents. chemmethod.comnih.gov Similarly, modifications leading to aminophosphonates, which are structural analogs of amino acids, can result in potent enzyme inhibitors with applications as antiviral or anticancer drugs. researchgate.net

    Future research will likely explore the potential for derivatives of this compound to act on novel biological targets. This includes screening for activity against kinases, proteases, and other enzymes involved in disease pathways, as well as investigating their potential to modulate protein-protein interactions or act as receptor antagonists. The goal is to identify new lead compounds for conditions ranging from infectious diseases and cancer to metabolic and inflammatory disorders. nih.govmdpi.commdpi.com

    Table 2: Potential Therapeutic Areas for Derivatives

    Derivative Class Potential Biological Activity Example Therapeutic Targets
    Pyridine Derivatives Anticancer, Antibacterial, Anti-inflammatory. nih.gov Kinases, Bacterial enzymes.
    Aminophosphonates Enzyme inhibition, Anticancer, Antiviral. researchgate.net Proteases, Reverse transcriptase.
    Thiadiazole Derivatives Antimicrobial, Anticancer, Anti-Alzheimer's. chemmethod.com Various enzymes and cellular pathways.
    Coumarin Analogs Anticoagulant, Anti-inflammatory, Antibacterial. mdpi.com Vitamin K epoxide reductase.

    | Naphthoquinone Hybrids | Cytotoxic, Anticancer. mdpi.com | DNA topoisomerases, ROS generation. |

    Q & A

    Basic Research Questions

    Q. What synthetic routes are commonly employed for Ethyl 3-(4-(aminomethyl)phenyl)propanoate, and how is purity ensured during synthesis?

    • Methodological Answer : The compound can be synthesized via a multi-step approach involving esterification and amidation. For example, intermediates like ethyl 3-(4-(tert-butoxy)phenyl)propanoate can be deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and extraction (similar to methods in ). Key steps for purity include:

    • TLC Monitoring : Track reaction progress using solvent systems like n-hexane/ethyl acetate (7:3) to confirm intermediate consumption.
    • Purification : Column chromatography or recrystallization to isolate the final product.
    • Spectroscopic Validation : NMR and mass spectrometry (MS) ensure structural integrity .

    Q. Which spectroscopic techniques are critical for characterizing this compound?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminomethyl group (δ ~2.5 ppm for -CH2-NH2) and ester functionality (δ ~4.1 ppm for -OCH2CH3). Aromatic protons appear in the δ 6.5–7.5 ppm range .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z calculated for C12H16NO2+).
    • IR Spectroscopy : Stretching frequencies for amine (-NH2, ~3300 cm⁻¹) and ester carbonyl (C=O, ~1730 cm⁻¹) provide additional confirmation .

    Q. What safety protocols are essential for handling this compound in the laboratory?

    • Methodological Answer :

    • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
    • Respiratory Protection : Use NIOSH-approved P95 respirators for dust/particulates; OV/AG-P99 cartridges are recommended for vapor protection .
    • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
    • Waste Disposal : Neutralize acidic/basic waste before disposal to prevent environmental contamination .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to minimize by-products during synthesis?

    • Methodological Answer :

    • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity and reduce side reactions like hydrolysis .
    • Temperature Control : Maintain reactions at 0–25°C to suppress undesired thermal decomposition.
    • Stoichiometry : Use a 10–20% excess of the amine component to drive amidation to completion .
    • Catalysis : Employ coupling agents (e.g., HATU, DCC) to improve yields in amide bond formation .

    Q. What computational strategies predict the biological interactions of this compound?

    • Methodological Answer :

    • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). The aminomethyl group may form hydrogen bonds with active-site residues .
    • MD Simulations : Simulate binding stability in aqueous environments (e.g., GROMACS) over 100-ns trajectories to assess conformational flexibility .
    • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

    Q. How can contradictions in biological activity data across studies be resolved?

    • Methodological Answer :

    • Purity Assessment : Verify compound purity (>95%) via HPLC and compare lot-to-lot variability .
    • Assay Replication : Repeat experiments under standardized conditions (pH, temperature, cell lines) to isolate variables .
    • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends obscured by small sample sizes .

    Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

    • Methodological Answer :

    • Solvent Screening : Test mixtures of DMSO/water or ethanol/ethyl acetate to identify optimal crystallization conditions.
    • Temperature Gradients : Slow cooling (0.5°C/hour) promotes lattice formation in monoclinic systems (space group P21/c) .
    • Crystal Stability : Protect crystals from humidity using Paratone-N oil during data collection to prevent degradation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.